3-Cyclohexyl-6,7-dimethoxy-1H-quinazoline-2,4-dione is a compound belonging to the quinazoline family, characterized by its unique molecular structure and potential biological activities. This compound features two methoxy groups at the 6 and 7 positions and a cyclohexyl group at the 3 position of the quinazoline ring. Its molecular formula is , with a molecular weight of approximately 332.4 g/mol. The compound has garnered interest in medicinal chemistry due to its potential applications in drug development, particularly as an anticancer agent.
This compound falls under the classification of quinazoline derivatives, specifically quinazoline-2,4-diones. Quinazolines are heterocyclic compounds that have been extensively studied for their pharmacological properties, including anticancer, antibacterial, and anti-inflammatory activities. The synthesis and biological activity of various quinazoline derivatives have been documented in scientific literature, highlighting their significance in drug discovery .
The synthesis of 3-cyclohexyl-6,7-dimethoxy-1H-quinazoline-2,4-dione can be achieved through several methods:
The structure of 3-cyclohexyl-6,7-dimethoxy-1H-quinazoline-2,4-dione can be represented by its molecular formula and depicted through various structural representations:
CCN1C2=CC(=C(C=C2C(=O)N(C1=O)C3CCCCC3)OC)OC
ANKPGLMMBYGSAH-UHFFFAOYSA-N
These representations provide insight into the connectivity of atoms within the molecule, revealing functional groups that contribute to its chemical reactivity and biological activity.
The chemical behavior of 3-cyclohexyl-6,7-dimethoxy-1H-quinazoline-2,4-dione includes:
The physical properties of 3-cyclohexyl-6,7-dimethoxy-1H-quinazoline-2,4-dione include:
Chemical properties include stability under standard laboratory conditions but may vary based on substituents attached to the quinazoline core.
The scientific applications of 3-cyclohexyl-6,7-dimethoxy-1H-quinazoline-2,4-dione are primarily focused on:
CAS No.: 943001-56-7
CAS No.: 76663-30-4
CAS No.: 15399-43-6
CAS No.:
CAS No.: 1471-96-1
CAS No.: 33227-10-0